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molecular formula CH4N2O<br>NH2CONH2<br>CH4N2O B1195089 Urea phosphate CAS No. 4401-74-5

Urea phosphate

Cat. No. B1195089
M. Wt: 60.056 g/mol
InChI Key: XSQUKJJJFZCRTK-UHFFFAOYSA-N
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Patent
US04512793

Procedure details

Referring now more specifically to FIG. 2, urea from source 101 may be introduced by means of line 102 and means for control of flow 102a into reactor 103 simultaneously with wet-process phosphoric acid from source 104 by means of line 105 and means for control of flow 105a into reactor 103 wherein the resulting mixture of urea and acid is agitated by mixer 106 and retained in reactor 103 for a sufficient period of time for reaction to form urea phosphate. Air from source 107 flows by means of line 108 and means for control of flow 108a to cross-type sparger 109 to cause a substantial portion of the water that was introduced with the acid and/or urea solution to be swept away and vented from the mixture. The urea phosphate-water mixture is continuously discharged from reactor 103 by means of constant level overflow line 110, which is equipped with siphon breaker 111 to pump 112 and pumped through line 113 to spray nozzle 114 and sprayed onto the granulation bed in rotary drum granulator 115. Air from source 107 flows by means of lines 108 and 116 and means for control of flow 116a to sparger 117 to effect a decrease in the moisture content of granular material therein down to only about 1.0 to about 2.0 percent by weight of material which is sufficiently low to ensure a highly desirable granular product. Granular material from granulator 115 flows by gravity through chute 118 to dryer 119. Ambient air 120 flows by means of blower 121 and duct 122 to combustion chamber 123. Fuel from source 124 flows by means of line 125 and means for control 125a to combustion chamber 123 to effect combustion of the fuel. The 200° F. mixture of air and combustion products flow by means of duct 126 to dryer 119 to effect a decrease in the moisture content of granular material therein down to only about 1.0 to 2.0 percent by weight of material which is sufficiently low to ensure a highly desirable granular product. Granular material exiting from dryer 119 is transported by conveyor means 127 to cooler 128. Ambient air is caused to flow countercurrent to flow of granular material by blower 129 to effect a decrease in temperature of granular material therein. Granular material from cooler 128 flows by gravity through chute 130 to screen deck 131 where screened product is sized to minus 6 plus 10 Tyler mesh. The oversize material flows by gravity from screen 131 through chute 132 to crusher 133 where it is reduced to essentially minus 16-mesh. Some of the product from screen 131 together with fines from screen deck 131 and crushed oversize from crusher 133 are transported by conveyor 134 to recycle feeder 135. Recycle material from feeder 135 and means for control of flow 135a by gravity through chute 136 to granulator 115.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
102a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
105a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([NH2:4])=[O:3].[P:5](=[O:9])([OH:8])([OH:7])[OH:6]>>[P:5]([OH:9])([OH:8])([OH:7])=[O:6].[NH2:1][C:2]([NH2:4])=[O:3] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N
Step Two
Name
102a
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O
Name
105a
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N

Conditions

Stirring
Type
CUSTOM
Details
is agitated by mixer 106
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
may be introduced by means of line 102
CUSTOM
Type
CUSTOM
Details
retained in reactor
CUSTOM
Type
CUSTOM
Details
103 for a sufficient period of time for reaction

Outcomes

Product
Name
Type
product
Smiles
P(=O)(O)(O)O.NC(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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